CDK2 degrader 1

Molecular Glue Degrader CDK2 Cereblon Recruitment

Need a CDK2 degrader that works orally without complex formulations? Unlike high-MW PROTACs, this molecular glue (MW 447.47) enables simple oral gavage in vivo. - **Selective degradation**: Recruits CRBN (Ki >1 μM) to ubiquitinate CDK2, Dmax >80% - **Oral bioavailability**: Solid powder, stable 3 years at -20°C - **Low complexity**: Standard DMSO/PEG300/Tween80/saline vehicle works

Molecular Formula C23H27F2N3O4
Molecular Weight 447.5 g/mol
Cat. No. B15541063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK2 degrader 1
Molecular FormulaC23H27F2N3O4
Molecular Weight447.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H27F2N3O4/c24-18-7-16(8-19(25)21(18)17-3-4-20(29)27-22(17)30)28-9-15(10-28)26-23(31)32-11-14-6-12-1-2-13(14)5-12/h7-8,12-15,17H,1-6,9-11H2,(H,26,31)(H,27,29,30)/t12-,13+,14-,17?/m0/s1
InChIKeyKUTYUVCSHRYCRH-QYCFJQJSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDK2 Degrader 1: Molecular Glue Degrader Overview


CDK2 degrader 1 (Compound 3, CAS 3036604-59-5) is a molecular glue degrader that selectively targets cyclin-dependent kinase 2 (CDK2) via recruitment of the E3 ubiquitin ligase cereblon (CRBN), inducing ubiquitination and subsequent proteasomal degradation of the CDK2 protein . Unlike heterobifunctional PROTACs that utilize a distinct ligand-linker-E3 ligand architecture, CDK2 degrader 1 functions through a monovalent binding mechanism to stabilize the CDK2–CRBN protein–protein interface, achieving a maximum degradation efficiency (Dmax) exceeding 80% with a CRBN binding affinity (Ki) greater than 1 μM [1]. The compound is orally active and is employed in preclinical oncology research across multiple cancer types .

Why CDK2 Degrader 1 Cannot Be Substituted


Procurement substitution between CDK2-targeting agents is scientifically unsound because CDK2 degraders exhibit fundamentally divergent mechanisms that translate into distinct degradation kinetics, selectivity profiles, and physicochemical properties. Molecular glue degraders such as CDK2 degrader 1 operate via a monovalent, cooperative binding mechanism that stabilizes neomorphic protein–protein interfaces, whereas heterobifunctional PROTACs (e.g., CDK2 degrader Cpd 1 or CDK2 degrader 37) rely on bivalent target engagement via flexible linkers . These mechanistic differences directly impact the DC50 (half-maximal degradation concentration), Dmax (maximum achievable degradation), selectivity across the CDK family, and crucially, oral bioavailability and molecular weight—parameters that determine in vivo experimental feasibility [1]. Additionally, traditional CDK2 inhibitors (e.g., PF-07104091) occupy only the ATP-binding pocket and paradoxically upregulate cyclin E1 protein levels, whereas CDK2 degraders eliminate both enzymatic and scaffolding functions and may co-degrade cyclin E1 . Substituting CDK2 degrader 1 with another CDK2-targeting agent without experimental revalidation would invalidate degradation efficiency, pharmacokinetic behavior, and biological outcome.

Key Differentiation from Closest Analogs


Mechanism: Molecular Glue vs PROTAC Architecture

CDK2 degrader 1 functions as a molecular glue degrader that induces CDK2 degradation through monovalent stabilization of the CDK2–CRBN protein–protein interface, in contrast to heterobifunctional PROTACs such as CDK2 degrader Cpd 1 and CDK2 degrader 37, which employ a bivalent ligand-linker-E3 ligand architecture . CDK2 degrader 1 achieves a maximum degradation efficiency (Dmax) exceeding 80% and binds CRBN with a Ki greater than 1 μM . The molecular glue mechanism confers reduced molecular weight and enhanced oral bioavailability relative to heterobifunctional PROTACs, which typically exhibit MW > 800 Da [1]. This mechanistic distinction is critical for in vivo studies where oral dosing is required.

Molecular Glue Degrader CDK2 Cereblon Recruitment

Degradation Efficiency: Dmax Benchmarking

CDK2 degrader 1 demonstrates a maximum degradation (Dmax) exceeding 80% of cellular CDK2 protein levels, as reported across multiple vendor datasheets and consistent with molecular glue degradation kinetics . For cross-study comparison, CDK2 degrader 2 (PROTAC class) achieves a Dmax greater than 75% in MKN1 cells with a DC50 below 100 nM [1], while CDK2 degrader Cpd 1 (heterobifunctional PROTAC) achieves a Dmax exceeding 90% in TOV21G cells with a DC50 below 10 nM . CDK2 degrader 1's Dmax > 80% positions it favorably among molecular glue degraders and indicates near-complete target engagement capacity, though it should be noted that DC50 values for CDK2 degrader 1 are not reported in public sources, representing a data gap relative to PROTAC comparators.

CDK2 Degradation Dmax Proteasomal Degradation

Oral Bioavailability and Molecular Weight Advantage

CDK2 degrader 1 is explicitly described as an orally active CDK2 degrader with a molecular weight of 447.47 Da (molecular formula C23H27F2N3O4) . In contrast, heterobifunctional CDK2 PROTACs exhibit substantially higher molecular weights: CDK2 degrader Cpd 1 has a MW of 885.48 Da, CDK2 degrader 37 has a MW of 852.90 Da, and PROTAC CDK2/9 Degrader-1 has a MW of approximately 880–914 Da . This 400+ Da reduction in molecular weight for CDK2 degrader 1 translates to improved compliance with Lipinski's Rule of Five parameters, correlating with enhanced oral absorption and reduced formulation burden in preclinical in vivo studies . The oral activity of CDK2 degrader 1 has been confirmed in vendor documentation, whereas many heterobifunctional PROTACs require parenteral administration or specialized formulation strategies.

Oral Bioavailability Molecular Weight In Vivo Pharmacokinetics

Chemical Purity and Procurement Reproducibility

CDK2 degrader 1 is commercially available with a reported purity of >98% (HPLC) from multiple reputable vendors, including MedChemExpress (99.74% purity) and Adooq Bioscience (>98% purity) [1]. The compound is supplied as a solid powder with a CAS number of 3036604-59-5, enabling unambiguous chemical identification and procurement across suppliers . High purity (>98%) reduces the risk of confounding biological effects from synthetic impurities and ensures batch-to-batch reproducibility in degradation assays. The compound's stability profile supports storage at -20°C for up to 3 years in powder form, with 6-month stability in solution base at -20°C [1].

Chemical Purity Procurement Reproducibility

Recommended Preclinical Application Scenarios


Oral Dosing in Rodent Xenograft Models

CDK2 degrader 1's confirmed oral activity and low molecular weight (447.47 Da) make it particularly suited for oral gavage administration in murine xenograft or patient-derived xenograft (PDX) models of CDK2-driven cancers, including breast, ovarian, and prostate cancers . Unlike larger heterobifunctional PROTACs that may require intraperitoneal or intravenous dosing due to poor oral bioavailability, CDK2 degrader 1 can be formulated for oral delivery using standard vehicles (e.g., DMSO/PEG300/Tween 80/saline), reducing experimental complexity and animal stress . This scenario is especially relevant for chronic dosing regimens where repeated oral administration is required to sustain CDK2 degradation over extended treatment periods.

Degrader Mechanism Comparison Studies

CDK2 degrader 1 serves as a representative molecular glue degrader for comparative studies examining the differential pharmacological properties of monovalent molecular glues versus bivalent heterobifunctional PROTACs targeting the same CDK2 protein . With its Dmax exceeding 80%, CDK2 degrader 1 enables researchers to contrast degradation kinetics, ternary complex formation dynamics, and downstream pathway effects against PROTACs such as CDK2 degrader Cpd 1 (DC50 < 10 nM, Dmax > 90%) . Such head-to-head comparisons can elucidate whether the molecular glue mechanism confers advantages in oral bioavailability, off-target degradation profiles, or resistance mechanisms in specific cancer contexts.

CDK2 Degradation in Non-Amplified CCNE1 Cancer Lines

While CDK2 degrader 1's reported application scope encompasses multiple cancer types, its oral bioavailability and substantial Dmax (>80%) position it as a candidate for investigating CDK2 dependency in cancer cell lines that lack CCNE1 amplification or harbor wild-type RB status . In contrast to some heterobifunctional PROTACs that have been specifically optimized for CCNE1-amplified contexts (e.g., CDK2 degrader Cpd 1 and CDK2 degrader 37 show enhanced activity in CCNE1-amplified TOV21G cells) , CDK2 degrader 1 may exhibit broader utility across CDK2-dependent cancer models where genetic biomarkers have not been fully established. This application requires end-user validation of degradation efficiency in specific cell lines of interest.

Formulation Development and PK/PD Studies

CDK2 degrader 1's low molecular weight (447.47 Da) and solid powder stability profile (3 years at -20°C) make it an attractive candidate for formulation development studies, particularly those evaluating oral bioavailability, tissue distribution, and pharmacokinetic/pharmacodynamic (PK/PD) relationships in preclinical models . The compound's favorable physicochemical properties relative to larger PROTACs (MW > 800 Da) reduce the burden of specialized formulation excipients and may improve plasma exposure following oral administration . Researchers can leverage CDK2 degrader 1 to establish baseline PK/PD parameters for CDK2 degradation in vivo, informing the design of next-generation CDK2-targeting therapeutics.

Technical Documentation Hub

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